1,3-dimethyl-5-(5-nitro-2-piperidin-1-ylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
1,3-DIMETHYL-5-{[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a diazinane ring substituted with nitro and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-5-{[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common method involves the condensation of a nitro-substituted benzaldehyde with a diazinane derivative under basic conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate. The reaction mixture is then heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can enhance the overall production process.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-5-{[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The diazinane ring can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Amines, hydroxylamines.
Reduction: Corresponding amines.
Substitution: Various substituted diazinane derivatives.
Scientific Research Applications
1,3-DIMETHYL-5-{[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-5-{[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the compound may inhibit specific enzymes or receptors involved in critical biological processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-DIMETHYL-5-{[5-NITRO-2-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
- 1,3-DIMETHYL-5-{[5-NITRO-2-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
Uniqueness
1,3-DIMETHYL-5-{[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is unique due to the presence of the piperidinyl group, which imparts specific physicochemical properties and biological activities
Properties
Molecular Formula |
C18H20N4O5 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1,3-dimethyl-5-[(5-nitro-2-piperidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H20N4O5/c1-19-16(23)14(17(24)20(2)18(19)25)11-12-10-13(22(26)27)6-7-15(12)21-8-4-3-5-9-21/h6-7,10-11H,3-5,8-9H2,1-2H3 |
InChI Key |
XARTUFSOIFDZOT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCC3)C(=O)N(C1=O)C |
Origin of Product |
United States |
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